molecular formula C6H7Cl2NO B2738183 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride CAS No. 2006160-69-4

5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride

Cat. No.: B2738183
CAS No.: 2006160-69-4
M. Wt: 180.03
InChI Key: MJHGIRWUVUCAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride is a versatile chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a reactive acyl chloride group attached to a 1,2,3,6-tetrahydropyridine (THP) scaffold, a privileged structure in drug discovery. The THP ring system is widely found in biologically active compounds and is a key precursor to functionalized piperidines, which are among the most common heterocycles in licensed pharmaceuticals . Researchers utilize this chloro-functionalized reagent as a key intermediate in the synthesis of N-substituted carbonylamino-1,2,3,6-tetrahydropyridines, which have shown potential for exhibiting significant anti-inflammatory and analgesic activities in preclinical studies . The reactive carbonyl chloride group enables efficient coupling with various nucleophiles, such as amines and hydrazides, to generate novel compound libraries for biological screening . The chlorine substituent on the tetrahydropyridine ring offers a handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions, allowing for extensive structural diversification. This compound is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2NO/c7-5-2-1-3-9(4-5)6(8)10/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHGIRWUVUCAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride typically involves the chlorination of tetrahydropyridine derivatives. One common method is the reaction of 1,2,3,6-tetrahydropyridine with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine, to introduce the carbonyl chloride group . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related chlorinated heterocycles:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Applications Toxicity
5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride C₆H₇Cl₂NO 180.03 Chloro, Carbonyl chloride Not specified Likely synthetic intermediate Unknown
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride C₇H₇Cl₂N₂O 222.05 Chloro, Carbonyl chloride PEG-400 phase-transfer catalysis (low temperature, high yield) Precursor for acyl thioureas Not reported
5-Chloro-1,2,3-dithiazolium chloride C₃H₂Cl₃NS₂ 216.54 Dithiazole ring, Chloro One-pot synthesis with disulfur dichloride Antibacterial agents Not reported
MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) C₁₂H₁₅N 173.25 Phenyl, Methyl Byproduct of illicit synthesis Neurotoxin (research tool) Severe neurotoxicity (parkinsonism)

Toxicity Profiles

  • MPTP : Causes irreversible parkinsonism in humans via mitochondrial dysfunction in dopaminergic neurons .
  • Target compound: No toxicity data are provided, but its structural similarity to MPTP warrants caution.

Biological Activity

5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride (CAS No. 2006160-69-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₇Cl₂NO. It features a tetrahydropyridine ring with a carbonyl chloride substituent and a chlorine atom at the 5-position. The unique structure allows for various chemical reactions and biological interactions.

PropertyValue
IUPAC Name5-chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride
Molecular Weight176.08 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : This compound has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibiting these enzymes may have therapeutic implications in cancer treatment.
  • Neurotransmitter Modulation : It may also act as a modulator of neurotransmitter receptors, influencing neurological pathways and potentially offering benefits in neurodegenerative diseases.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound has been evaluated for its potential to inhibit tumor growth by targeting specific cancer-related pathways. Studies suggest it may induce apoptosis in cancer cells through the modulation of signaling pathways.
  • Neuroprotective Effects : Preliminary studies indicate that this compound could provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease.
  • Antimicrobial Properties : Some investigations have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study published in Medicinal Chemistry examined the compound's role as a CDK inhibitor and reported significant inhibition of cell proliferation in cancer cell lines .
  • Another research article discussed the neuroprotective effects observed in animal models treated with this compound, highlighting its ability to mitigate neuroinflammation and promote neuronal survival .

Q & A

Q. What role does this compound play in targeted drug discovery?

  • Methodological Answer : It serves as a versatile scaffold for kinase inhibitors (e.g., EGFR-T790M). Functionalization at the carbonyl chloride group enables covalent binding to cysteine residues, as demonstrated in acryloyl-derived pyrimidine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.